molecular formula C8H4Br2FN B1460201 3,6-Dibromo-2-fluorophenylacetonitrile CAS No. 1803785-42-3

3,6-Dibromo-2-fluorophenylacetonitrile

Cat. No. B1460201
CAS RN: 1803785-42-3
M. Wt: 292.93 g/mol
InChI Key: HSFCBVJHQMIUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-2-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H4Br2FN . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2-fluorophenylacetonitrile consists of a phenyl ring (benzene ring) with two bromine atoms, one fluorine atom, and an acetonitrile group attached to it .

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorophenylacetonitrile is not clear as it would depend on the specific context in which this compound is used. It’s worth noting that similar compounds can act as intermediates in the synthesis of more complex molecules .

properties

IUPAC Name

2-(3,6-dibromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFCBVJHQMIUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-fluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-2-fluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-2-fluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3,6-Dibromo-2-fluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
3,6-Dibromo-2-fluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
3,6-Dibromo-2-fluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3,6-Dibromo-2-fluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.